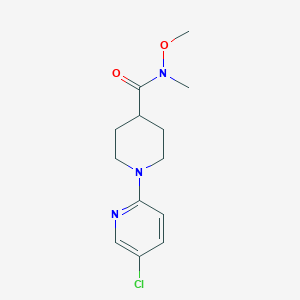
1-(5-chloropyridin-2-yl)-N-methoxy-N-methylpiperidine-4-carboxamide
Cat. No. B8637059
M. Wt: 283.75 g/mol
InChI Key: MPJDQYVVWNSOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09040703B2
Procedure details


EDC (1.61 g, 8.4 mmol) was added portionwise to a stirred solution of 5′-chloro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid hydrochloride (1.16 g, 4.19 mmol), DMAP (5 mg), HOBt (5 mg) and N,O-dimethylhydroxylamine hydrochloride (818 mg, 8.4 mmol) in dichloromethane (20 mL). Triethylamine (1.69 g, 2.33 mL, 16.8 mmol) was added dropwise, and the reaction mixture was stirred at room temperature overnight. The resulting solution was poured into water and extracted with ethyl acetate (3×). The combined organic phase was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give 5′-chloro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid, methoxy-methyl-amide as a white solid (1.05 g. 86%); 1H NMR (CDCl3, 300 MHz) δ 8.05 (d, J=2.5 Hz, 1H), 7.36 (dd, J1=9.0 Hz, J2=2.5 Hz, 1H), 6.57 (d, J=9.0 Hz, 1H), 4.25 (dt, J1=13.0 Hz, J2=3.0 Hz, 1H), 3.69 (s, 3H), 3.16 (s, 3H), 2.88 (m, 3H), and 1.78 (m, 4H); MS (+CI): m/z for C13H18ClN3O2: expected 283.1. found 284.2 (M+H)+.

Quantity
1.16 g
Type
reactant
Reaction Step One


Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
818 mg
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C(Cl)CCl.Cl.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([N:13]2[CH2:18][CH2:17][CH:16]([C:19]([OH:21])=O)[CH2:15][CH2:14]2)=[N:11][CH:12]=1.C1C=CC2N(O)N=NC=2C=1.Cl.[CH3:33][NH:34][O:35][CH3:36].C(N(CC)CC)C>CN(C1C=CN=CC=1)C.ClCCl.O>[CH3:36][O:35][N:34]([CH3:33])[C:19]([CH:16]1[CH2:15][CH2:14][N:13]([C:10]2[CH:9]=[CH:8][C:7]([Cl:6])=[CH:12][N:11]=2)[CH2:18][CH2:17]1)=[O:21] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
|
Name
|
|
|
Quantity
|
1.16 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC=1C=CC(=NC1)N1CCC(CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
|
Quantity
|
818 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
|
Name
|
|
|
Quantity
|
5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
2.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with saturated aqueous sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON(C(=O)C1CCN(CC1)C1=NC=C(C=C1)Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
